Wilms tumor protein (235-243)
Description
Overview of Wilms' Tumor Protein (WT1) as a Transcription Factor
The Wilms' tumor 1 gene (WT1) encodes a protein that primarily functions as a transcription factor, a type of protein that regulates the activity of other genes by binding to specific DNA sequences. medlineplus.govuniprot.org The WT1 protein contains zinc finger motifs, which are crucial for its DNA-binding activity, allowing it to recognize and bind to the DNA sequence 5'-GCG(T/G)GGGCG-3'. uniprot.orguniprot.org Through this binding, WT1 can either activate or repress the transcription of numerous target genes, thereby controlling a wide array of cellular processes. nih.govnih.gov The complexity of WT1's function is highlighted by the existence of multiple isoforms of the protein, generated through alternative splicing and other molecular mechanisms. uniprot.orgnih.gov These different isoforms can have distinct roles; for instance, isoforms lacking a specific "KTS" motif are thought to act as transcription factors, while those containing it may be involved in mRNA processing. uniprot.org
Fundamental Role of WT1 in Cellular Development and Differentiation
WT1 plays a critical and multifaceted role in embryonic development. nih.govresearchgate.net It is essential for the proper formation of several organs and tissues, most notably the urogenital system, which includes the kidneys and gonads. medlineplus.govuniprot.org Its involvement extends to the development of the heart, spleen, nervous system, and lungs. nih.govmdpi.com The functions of WT1 in these developmental processes are diverse and include regulating cell growth, promoting cell differentiation (the process by which cells mature to carry out specific functions), and controlling apoptosis (programmed cell death). medlineplus.govnih.govnih.gov The importance of WT1 is underscored by the fact that its absence during embryonic development in mice leads to severe defects and is ultimately lethal. mdpi.com Even in adults, WT1 continues to play a role in maintaining the normal function and homeostasis of certain tissues, such as in the kidney podocytes. nih.govresearchgate.net
Conceptualization of WT1 as a Tumor-Associated Antigen (TAA)
While WT1 is crucial for normal development, it has also been identified as a tumor-associated antigen (TAA). nih.govesmed.org A TAA is a substance produced by tumor cells that can be recognized by the immune system. WT1 is overexpressed in a wide variety of cancers, including many types of leukemia and solid tumors like breast and lung cancer. nih.govesmed.orgnih.gov This overexpression in malignant cells, contrasted with its limited expression in normal adult tissues, makes it an attractive target for cancer therapies. tandfonline.com The immune system of some cancer patients has been observed to spontaneously produce antibodies and T-cells that recognize WT1, indicating its immunogenicity. nih.govwaocp.org This has led to the ranking of WT1 as a top-priority cancer antigen for the development of immunotherapies. tandfonline.comoup.com
Significance of WT1 (235-243) Peptide as a Defined Epitope
Within the full-length WT1 protein, specific small fragments, or peptides, can act as epitopes, which are the precise parts of an antigen that are recognized by the immune system. The peptide spanning amino acids 235-243 of the WT1 protein is a particularly significant epitope. cancer.govresearchgate.net This nine-amino-acid peptide, with the sequence CMTWNQMNL, has been identified as a potent stimulator of cytotoxic T-lymphocytes (CTLs), a type of immune cell that can directly kill cancer cells. ashpublications.orgspandidos-publications.com
The recognition of this peptide is often restricted by specific types of Human Leukocyte Antigen (HLA) molecules, which are proteins on the surface of cells that present antigens to T-cells. The WT1 (235-243) peptide is known to be presented by HLA-A24:02, an HLA type common in Asian populations, and has also been shown to be presented by HLA-A02:01. nih.govashpublications.orgnih.gov This HLA-restricted recognition is a key aspect of its potential use in targeted cancer vaccines. cancer.gov Research has shown that vaccination with this peptide can induce both cellular and humoral (antibody-based) immune responses against WT1-expressing tumors. nih.gov
Research Findings on WT1 (235-243)
| Finding | Description | Citation |
| Immunogenicity | The WT1 (235-243) peptide is capable of inducing a WT1-specific cytotoxic T-lymphocyte (CTL) response. | cancer.gov |
| HLA Restriction | It is a Human Leukocyte Antigen (HLA)-A24-restricted peptide. | cancer.gov |
| Amino Acid Sequence | The peptide is composed of the amino acids 235 through 243 of the human Wilms' Tumor protein-1. | cancer.gov |
| Modified Peptide | A modified version of the 9-mer WT1-235 peptide (CYTWNQMNL) has been used in clinical studies. | nih.gov |
| Humoral Response | Vaccination with the WT1-235 peptide can induce the production of IgG antibodies against the peptide. | nih.gov |
| CTL Clone | A CTL clone specific for the WT1-T2 peptide (amino acids 235-243) demonstrated HLA-A24-restricted cytotoxicity against leukemia cells. | ashpublications.org |
| Cross-Reactivity | The WT1 235–243 peptide (CMTW) is presented by both HLA-A24:02 and HLA-A02:01. | nih.gov |
Properties
sequence |
CMTWNQMNL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Wilms tumor protein (235-243) |
Origin of Product |
United States |
Molecular and Immunogenetic Characterization of Wilms Tumor Protein 235 243
Amino Acid Sequence (CMTWNQMNL) and Positional Context within the Full-Length WT1 Protein
The Wilms tumor protein (235-243) is a peptide consisting of nine amino acids with the sequence Cysteine-Methionine-Tryptophan-Asparagine-Glutamine-Methionine-Asparagine-Leucine (CMTWNQMNL). plos.orgpnas.orgashpublications.org This specific sequence is located within the larger Wilms tumor protein 1, a transcription factor that plays a crucial role in cell growth and differentiation. oup.comwikipedia.org The full-length human WT1 protein is comprised of 449 amino acids, and this particular peptide epitope is situated within this sequence. nih.gov The WT1 gene is located on chromosome 11p13. oup.comwikipedia.org
Allelic Restriction of WT1 (235-243) to Major Histocompatibility Complex (MHC) Class I Molecules
The immunogenicity of the WT1 (235-243) peptide is dependent on its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells to cytotoxic T lymphocytes (CTLs).
Primary Association with Human Leukocyte Antigen (HLA)-A*24:02
The WT1 (235-243) peptide is primarily recognized in the context of the Human Leukocyte Antigen (HLA)-A24:02 allele. nih.goviiarjournals.orgresearchgate.net This HLA allele is particularly prevalent in Japanese and other Asian populations. ashpublications.orgnih.gov The presentation of the WT1 (235-243) peptide by HLA-A24:02 molecules can induce a specific CTL response against tumor cells that express WT1. pnas.orgoup.comcancer.gov
Observations of Cross-Restriction or Secondary HLA Associations
While the primary association is with HLA-A24:02, there is evidence suggesting that the WT1 (235-243) peptide can also be presented by other HLA alleles. Studies have indicated a potential for this peptide to bind to HLA-A02:01, another common HLA type. nih.govnih.gov This cross-restriction broadens the potential patient population that could benefit from immunotherapies targeting this epitope. One study identified that a 15-mer peptide containing the 235-243 sequence could elicit CD4+ T-cell responses restricted by HLA-DRB1*0402, while also containing the nonamer known to be presented by HLA-A0201 and HLA-A2402. nih.gov
Naturally Processed versus Synthetically Modified Peptide Variants
To enhance the immune response against the WT1 (235-243) peptide, both the natural form and synthetically modified versions have been investigated.
Identification and Characterization of the Wild-Type (Natural) Peptide
The naturally occurring, or wild-type, WT1 (235-243) peptide has the amino acid sequence CMTWNQMNL. pnas.org This natural peptide has been shown to be processed and presented by cancer cells, leading to the induction of WT1-specific CTLs. pnas.orgnih.gov The presence of these CTLs in patients suggests that the WT1 protein is naturally immunogenic. pnas.org However, the immune response elicited by the natural peptide can sometimes be weak. plos.org
Analysis of Modified Analog Peptides for Enhanced Immunogenicity (e.g., M236Y substitution)
To improve the immunogenicity of the WT1 (235-243) peptide, researchers have developed modified analog peptides. A prominent example is the substitution of the methionine (M) at the second position (amino acid 236) with a tyrosine (Y), resulting in the sequence CYTWNQMNL. pnas.orgnih.gov This M236Y substitution has been shown to increase the binding affinity of the peptide for the HLA-A*24:02 molecule. nih.govresearchgate.net This enhanced binding stability leads to a more potent induction of WT1-specific CTLs compared to the natural peptide. pnas.orgoup.comnih.gov This modified peptide has been used in numerous clinical trials and has demonstrated both immunological and clinical responses. nih.goviiarjournals.org The rationale behind such modifications is to create a "heteroclitic" peptide that can more effectively stimulate an immune response that is still capable of recognizing and targeting the original, natural peptide presented by tumor cells. nih.govplos.org
Impact of Amino Acid Substitutions on Peptide-MHC Binding
The interaction between the Wilms tumor protein (235-243) peptide and the Major Histocompatibility Complex (MHC) is a critical determinant of its immunogenicity. The natural 9-mer WT1 peptide, with the amino acid sequence CMTWNQMNL, has been identified as an epitope presented by the HLA-A*24:02 allele. ashpublications.org However, research has shown that this peptide possesses a suboptimal anchor motif at the second position, which can lead to instability of the peptide/HLA complex. ashpublications.org
To enhance the binding affinity and stability, strategic amino acid substitutions have been investigated. A key modification involves the substitution of the methionine (M) at position 2 with tyrosine (Y), resulting in the modified peptide sequence CYTWNQMNL. nih.govoup.commdpi.comoup.comiiarjournals.orgnih.govresearchgate.netiiarjournals.orgresearchgate.netiiarjournals.org This single amino acid change has been demonstrated to significantly increase the binding affinity of the peptide for HLA-A24:02 molecules. nih.govresearchgate.net Specifically, the binding affinity was reported to improve from 1.82 x 10⁻⁵ M for the natural peptide to 6.40 x 10⁻⁷ M for the modified version. nih.gov This enhanced binding is attributed to the improved fit of the tyrosine residue into the anchor pocket of the HLA-A24:02 molecule. ashpublications.orgnih.gov
Further studies have explored other substitutions to understand the critical residues for this interaction. An alanine (B10760859) substitution assay, where each amino acid from position 1 to 9 of the WT1(235-243) peptide was replaced with alanine, revealed that the second, third, fourth, and fifth amino acid residues were crucial for a strong interaction with chimeric antigen receptor (CAR)-T cells. ashpublications.org An HLA-stabilizing assay confirmed that the second and ninth amino acids are the anchor residues required for the WT1 peptide to bind to HLA-A*2402. ashpublications.org
Researchers have also investigated peptide motifs with other amino acid substitutions to identify those with predictably high binding affinity to HLA-A2402. ashpublications.org These included modifications at the second residue with phenylalanine (F) or tryptophan (W), and at the ninth residue with isoleucine (I), methionine (M), or tryptophan (W). ashpublications.org Additionally, substitutions at the third, fourth, and fifth positions with amino acids having similar physicochemical properties were tested. ashpublications.org The incorporation of non-natural amino acids has also been explored as a strategy to potentially improve MHC binding. nih.govresearchgate.net
Table 1: Impact of Amino Acid Substitutions on WT1 (235-243) Peptide-MHC Binding
| Original Peptide (Sequence) | Modification | Target MHC | Effect on Binding Affinity | Reference(s) |
| WT1 (235-243) (CMTWNQMNL) | M→Y at position 2 | HLA-A24:02 | Increased binding affinity (from 1.82 x 10⁻⁵ M to 6.40 x 10⁻⁷ M) | nih.gov |
| WT1 (235-243) (CMTWNQMNL) | Alanine scan (positions 1-9) | N/A | Identified positions 2, 3, 4, and 5 as critical for interaction | ashpublications.org |
| WT1 (235-243) (CMTWNQMNL) | N/A | HLA-A*2402 | Identified positions 2 and 9 as anchor residues | ashpublications.org |
Comparative Immunogenicity of Modified versus Natural Variants
The enhanced MHC binding affinity of modified Wilms tumor protein (235-243) peptides directly correlates with increased immunogenicity. The modified 9-mer WT1 peptide (CYTWNQMNL), with the M→Y substitution at position 2, has been shown to be more effective at eliciting WT1-specific cytotoxic T lymphocytes (CTLs) from peripheral blood mononuclear cells of HLA-A*24:02-positive healthy donors when compared to the natural 9-mer WT1 peptide. nih.govoup.comoup.com These CTLs induced by the modified peptide are capable of recognizing and killing tumor cells that endogenously express the natural WT1 peptide. nih.govoup.comoup.comiiarjournals.org
This cross-reactivity is a crucial aspect of the modified peptide's therapeutic potential. Although vaccination is performed with the modified peptide, the induced CTLs can effectively target cancer cells presenting the natural WT1 epitope. iiarjournals.orgiiarjournals.org This has been demonstrated in various studies where CTLs stimulated with the modified peptide showed cytotoxic activity against natural WT1 peptide-pulsed target cells and WT1-expressing leukemia cells. nih.goviiarjournals.orgiiarjournals.org The T-cell receptors (TCRs) from CTLs generated against the modified peptide have shown high affinity for the natural WT1 epitope on tumor cells. iiarjournals.orgiiarjournals.org
The superior immunogenicity of the modified peptide has been leveraged in dendritic cell (DC) vaccination strategies. mdpi.comnih.gov DCs pulsed with the modified WT1(235-243) peptide have been shown to induce WT1-specific CTLs more effectively than the wild-type peptide. mdpi.comnih.gov In patients with advanced colorectal cancer, immunity acquired from DC vaccination with the modified peptide persisted for up to two years. mdpi.comnih.gov
Furthermore, the incorporation of non-natural amino acids has been explored to enhance immunogenicity. nih.gov For instance, incorporating fluorine into a T-cell receptor binding position has been shown to generate a peptide that elicits a better immune response than the native sequence, with the ability to recognize and kill WT1-positive cancer cells. nih.gov The overarching strategy of modifying the peptide sequence aims to overcome the often weak immunogenicity of and tolerance to tumor antigens by increasing the stability of the peptide-MHC complex and enhancing T-cell recognition. nih.govresearchgate.net
Table 2: Comparative Immunogenicity of Modified vs. Natural WT1 (235-243) Variants
| Peptide Variant | Key Findings | Reference(s) |
| Modified WT1 (235-243) (CYTWNQMNL) | More effective at inducing WT1-specific CTLs than the natural peptide. | nih.govoup.comoup.com |
| Induced CTLs recognize and kill tumor cells expressing the natural WT1 peptide. | nih.govoup.comoup.comiiarjournals.org | |
| DC vaccination with this peptide leads to persistent immunity. | mdpi.comnih.gov | |
| Natural WT1 (235-243) (CMTWNQMNL) | Less effective in inducing WT1-specific CTLs compared to the modified peptide. | nih.gov |
| WT1 Peptides with Non-Natural Amino Acids | Incorporation of fluorine at a TCR binding position enhanced the immune response. | nih.gov |
Compound Names
| Compound Name |
| Wilms tumor protein (235-243) |
| CYTWNQMNL |
| CMTWNQMNL |
| Alanine |
| Methionine |
| Tyrosine |
| Phenylalanine |
| Tryptophan |
| Isoleucine |
| Fluorine |
Antigen Processing and Presentation Mechanisms of Wt1 235 243
Intracellular Pathways of WT1 Protein Degradation
The generation of peptide epitopes for MHC class I presentation begins with the degradation of the source protein within the cell. For an intracellular protein like WT1, this process is primarily mediated by the ubiquitin-proteasome system. nih.gov
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins that have been marked for destruction with a small protein called ubiquitin. nih.govaacrjournals.org The degradation of the full-length WT1 protein is initiated through this ubiquitin-proteasomal pathway. nih.gov However, the precise generation of the WT1 (235-243) epitope is a nuanced process influenced by the type of proteasome present in the cell.
Cells can express a standard proteasome (SP) and, particularly in cancer cells and antigen-presenting cells, an immunoproteasome (IP). plos.org The immunoproteasome has distinct catalytic activities that generally favor the production of antigenic peptides with high affinity for MHC class I molecules. plos.org Research on a mesothelioma cell line revealed that while both proteasome types are involved, the immunoproteasome can internally cleave the WT1 (235-243) epitope itself after hydrophobic residues. plos.org This internal cleavage is destructive and reduces the quantity of the correct epitope available for presentation. plos.org
Interestingly, the selective inhibition of the immunoproteasome subunit β5i with the inhibitor ONX-0914 has been shown to mitigate this internal cleavage. plos.org This action enhances the available pool of the intact WT1 (235-243) epitope, thereby promoting its specific presentation and increasing the immunogenicity of the tumor cell. plos.org These findings highlight that proteasomal processing is a critical control point that dictates the ultimate availability of the WT1 (235-243) epitope. plos.org
Table 1: Proteasome Types and their Impact on WT1 (235-243) Generation
| Proteasome Type | Role in WT1 (235-243) Processing | Effect of Inhibition |
|---|---|---|
| Standard Proteasome (SP) | Involved in the general degradation of the WT1 protein. | Not specifically targeted for enhancing this epitope. |
| Immunoproteasome (IP) | Can perform destructive internal cleavage of the WT1 (235-243) epitope. plos.org | Inhibition (e.g., with ONX-0914) prevents internal cleavage, increasing epitope availability and immunogenicity. plos.org |
Once the proteasome degrades the WT1 protein into smaller peptide fragments, these fragments are in the cytosol. To be loaded onto MHC class I molecules, they must first enter the endoplasmic reticulum (ER). This step and the subsequent peptide trimming are handled by specialized components of the antigen processing machinery.
Transporter Associated with Antigen Processing (TAP): The TAP complex is an ATP-dependent transporter embedded in the ER membrane. wikipedia.org It is a heterodimer composed of TAP-1 and TAP-2 subunits, which form a channel to actively translocate peptides from the cytosol into the ER lumen. wikipedia.orgnih.gov The TAP transporter has a preference for peptides that are typically 8-16 amino acids in length, which are the precursors to the final epitopes. mdpi.com The essential role of TAP is demonstrated in TAP-deficient cell lines, such as T2 cells, which are unable to properly load endogenous peptides onto MHC class I molecules. nih.gov The TAP complex is also found in post-ER compartments, suggesting that peptide loading may not be restricted solely to the ER. nih.gov
Endoplasmic Reticulum Aminopeptidases (ERAP): Peptides transported into the ER by TAP are often longer than the optimal 8-10 amino acids required for stable binding to MHC class I molecules. ERAP1 and ERAP2 are aminopeptidases within the ER that trim the N-terminus of these precursor peptides. mdpi.com These enzymes work together to cleave amino acids until the peptide reaches the ideal length for MHC class I binding. mdpi.com This trimming process can either generate the final epitope or destroy it by trimming it too far, acting as a final quality control step in shaping the peptide repertoire presented by the cell. mdpi.com
Table 2: Key Components of the Antigen Processing Machinery
| Component | Location | Function in WT1 (235-243) Pathway |
|---|---|---|
| Proteasome | Cytosol | Degrades the full-length WT1 protein into peptide fragments. nih.gov |
| TAP Transporter | ER Membrane | Translocates WT1 peptide precursors from the cytosol into the ER lumen. wikipedia.org |
| ERAP1 / ERAP2 | ER Lumen | Trims the N-terminus of precursor peptides to the final 9-mer length of WT1 (235-243). mdpi.com |
Loading of WT1 (235-243) onto MHC Class I Molecules
Inside the endoplasmic reticulum, the newly generated WT1 (235-243) peptide must be loaded onto a nascent MHC class I molecule. This process is a highly regulated, chaperone-assisted event.
The primary mechanism for the entry of WT1-derived peptides into the endoplasmic reticulum is through the TAP transporter. wikipedia.org After being generated by the proteasome in the cytoplasm, precursor peptides to the WT1 (235-243) epitope bind to the TAP complex. nih.gov This binding triggers an ATP-dependent conformational change in the TAP transporter, which then pumps the peptides across the ER membrane into the lumen, where they become available for loading onto MHC class I molecules. wikipedia.orgnih.gov
The folding of the MHC class I heavy chain and its association with β2 microglobulin (β2m) and a peptide is an unstable process that requires the assistance of multiple molecular chaperones. These chaperones form a large multi-protein assembly known as the peptide-loading complex (PLC). wikipedia.orgfrontiersin.org
The key components of the PLC and their functions are:
Calnexin and Calreticulin (B1178941): These chaperones bind to the MHC class I heavy chain to ensure its proper folding. frontiersin.org
ERp57: A thiol oxidoreductase that associates with calreticulin and tapasin, playing a role in the formation of disulfide bonds within the MHC class I molecule. frontiersin.orgnih.gov
Tapasin: A crucial chaperone that bridges the TAP transporter with the MHC class I molecule, physically linking peptide transport to peptide loading. frontiersin.orgresearchgate.net Tapasin stabilizes the empty, peptide-receptive state of the MHC class I molecule and is thought to facilitate the "editing" or selection of peptides with the highest binding affinity. researchgate.netresearchgate.net
The WT1 (235-243) peptide, once trimmed to its final form by ERAP, competes with other available peptides to bind to the empty HLA-A*24:02 molecule held by the PLC. Upon stable binding of a high-affinity peptide like WT1 (235-243), the MHC-peptide complex undergoes a conformational change, is released from the PLC, and is then competent for transport out of the ER. frontiersin.org
Table 3: Chaperones of the Peptide-Loading Complex (PLC)
| Chaperone | Primary Function |
|---|---|
| Calnexin/Calreticulin | Promotes proper folding of the MHC class I heavy chain. frontiersin.org |
| ERp57 | Catalyzes disulfide bond formation in the MHC class I molecule. nih.gov |
| Tapasin | Links the MHC class I molecule to the TAP transporter and stabilizes the peptide-receptive state. researchgate.net |
Cellular Presentation of WT1 (235-243)-MHC Class I Complexes
After its successful assembly and release from the peptide-loading complex in the ER, the stable WT1 (235-243)/HLA-A24:02 complex is transported through the Golgi apparatus to the cell surface. nih.gov Once on the surface, it is presented to the immune system. CD8+ cytotoxic T lymphocytes (CTLs) with a T-cell receptor (TCR) that specifically recognizes the conformation of the WT1 (235-243) peptide bound to HLA-A24:02 can then identify and kill the tumor cell. iiarjournals.orgnih.gov The ability of CTLs to recognize endogenously processed and presented WT1 (235-243) confirms that this entire pathway is functional in WT1-expressing cancer cells. iiarjournals.orgresearchgate.net The density of these specific pMHC complexes on the cell surface is a critical factor determining the strength of the anti-tumor immune response. plos.org
Role of Antigen Presenting Cells (APCs) in Epitope Presentation
Antigen-presenting cells (APCs) are essential for initiating adaptive immune responses by processing and presenting antigens to T lymphocytes. immunology.org In the context of the WT1 (235-243) epitope, APCs, such as dendritic cells (DCs), play a pivotal role in capturing, processing, and presenting this tumor-associated antigen to cytotoxic T lymphocytes (CTLs). iiarjournals.orgtandfonline.com
The process begins with the uptake of the WT1 protein or its fragments by APCs. Inside the APC, the protein is broken down into smaller peptides, including the WT1 (235-243) epitope. This peptide is then loaded onto Major Histocompatibility Complex (MHC) class I molecules and transported to the cell surface for presentation to CD8+ T cells. immunology.orgviamedica.pl The recognition of the WT1 (235-243)-MHC complex by the T-cell receptor on a CD8+ T cell is a crucial step in activating the T cell to recognize and kill tumor cells expressing this epitope. immunology.org
Studies have demonstrated that dendritic cells pulsed with WT1 peptides can effectively stimulate WT1-specific CTLs. nih.govaacrjournals.org Furthermore, the presentation of WT1 epitopes by APCs is not limited to the classical MHC class I pathway. Evidence suggests that WT1 peptides can also be presented by MHC class II molecules, engaging CD4+ T helper cells, which are crucial for a robust and sustained anti-tumor immune response. aacrjournals.orgnih.gov The ability of APCs to process and present WT1 antigens via both MHC class I and class II pathways underscores their central role in orchestrating a comprehensive immune attack against WT1-expressing cancers. aacrjournals.orgnih.gov
| Cell Type | Function in WT1 (235-243) Presentation | Key Molecules Involved |
| Dendritic Cells (DCs) | Uptake, processing, and presentation of WT1 antigen to both CD8+ and CD4+ T cells. nih.govbmj.com | MHC Class I, MHC Class II |
| Other APCs | Contribution to the overall antigen presentation and T-cell activation. | MHC Class I, MHC Class II |
Specific Contribution of Dendritic Cells (DCs) to Cross-Presentation and Direct Presentation
Dendritic cells (DCs) are the most potent APCs, uniquely equipped to prime naive T cells. bmj.comspandidos-publications.com They employ two primary pathways for presenting the WT1 (235-243) epitope: direct presentation and cross-presentation.
Direct presentation occurs when tumor cells themselves, if they express MHC class I molecules, present the endogenous WT1 (235-243) peptide on their surface. However, tumor cells often have downregulated MHC expression to evade immune detection. viamedica.plfrontiersin.org
Cross-presentation is a specialized mechanism primarily carried out by certain DC subsets, such as CD141+ DCs, that allows them to present exogenous antigens on MHC class I molecules. nih.govwikipedia.org This is particularly important for initiating an immune response against tumors. DCs can acquire the WT1 antigen from dying tumor cells or through vaccination with WT1 peptides or proteins. nih.govnih.gov This exogenous antigen is then processed within the DC and loaded onto MHC class I molecules for presentation to naive CD8+ T cells, a process known as cross-priming. wikipedia.org
Research has shown that targeting WT1 antigen to specific DC subsets, like those expressing CLEC9A, can enhance the cross-presentation of WT1 epitopes, including WT1 (235-243), leading to more effective activation of WT1-specific CD8+ T cells. nih.gov This highlights the critical and specialized role of DCs in initiating anti-tumor immunity against WT1-expressing cancers through their remarkable ability to cross-present tumor antigens. nih.gov
| Presentation Pathway | Description | Key DC Subset |
| Direct Presentation | Presentation of endogenous WT1 (235-243) by tumor cells. | - |
| Cross-Presentation | Uptake of exogenous WT1 antigen by DCs and presentation on MHC class I. wikipedia.org | CD141+ DCs nih.gov |
Surface Expression Dynamics of WT1 (235-243)-MHC Complexes on Target Cells
The density and stability of the WT1 (235-243)-MHC class I complex on the surface of tumor cells are critical determinants of their recognition and subsequent killing by CTLs. aai.orgplos.org A higher number of these complexes increases the likelihood of T-cell receptor engagement and T-cell activation. nih.gov
However, the natural WT1 (235-243) peptide is considered a low-affinity binder to its restricting HLA allele, HLA-A*24:02, which can result in reduced surface expression of the peptide-MHC complex. aai.orgashpublications.org This low expression can be a mechanism of immune evasion by tumor cells. frontiersin.org
Several factors can influence the surface expression of these complexes:
Peptide Affinity: Modifications to the WT1 (235-243) peptide sequence can enhance its binding affinity to the MHC molecule, leading to increased and more stable surface expression. tandfonline.comaai.org For instance, an analog peptide with a substitution at the second amino acid has been shown to induce more potent T-cell responses. tandfonline.com
MHC Molecule Stability: The intrinsic stability of the MHC molecule itself can impact peptide presentation. aai.org
Antigen Processing Machinery: The efficiency of the cellular machinery responsible for processing the WT1 protein and loading the resulting peptides onto MHC molecules can affect the number of complexes displayed on the cell surface. viamedica.pl
Studies have shown that even with low-density expression, CAR-T cells specifically designed to recognize the WT1 (235-243)/HLA-A*24:02 complex can still be effectively activated. ashpublications.org Furthermore, after vaccination with WT1 peptides, an increase in WT1-specific CTLs can be detected, indicating that the presentation of the WT1 (235-243)-MHC complex on target cells is sufficient to elicit an immune response. exonpublications.com However, the dynamic nature of this expression and the various mechanisms tumors employ to reduce it remain significant challenges in the development of effective immunotherapies. frontiersin.org
| Factor | Impact on WT1 (235-243)-MHC Expression |
| Peptide Affinity | Higher affinity leads to more stable and numerous complexes. aai.org |
| MHC Stability | Stable MHC molecules enhance peptide presentation. aai.org |
| Antigen Processing | Efficient processing increases the number of presented peptides. viamedica.pl |
T Cell Recognition and Functional Responses Elicited by Wt1 235 243
T-Cell Receptor (TCR) Repertoire Specificity for WT1 (235-243)-MHC Complexes
The interaction between T-cell receptors (TCRs) and the WT1 (235-243) peptide presented by Major Histocompatibility Complex (MHC) molecules is a critical determinant of the anti-tumor immune response.
Diversity and Characteristics of WT1 (235-243)-Specific TCRs
The repertoire of TCRs that recognize the WT1 (235-243) peptide is diverse, yet studies have identified certain biased usage of TCR β-chain variable (Vβ) genes. In HLA-A2402 positive individuals, a preferential usage of specific TCR Vβ families has been observed in CTLs specific for the WT1 235-243 peptide. nih.gov Research has successfully cloned the TCR-α and TCR-β genes from a highly specific CTL clone, TAK-1, which recognizes the WT1 235-243 peptide in the context of HLA-A24:02. The identified TCR genes were Vα20/J33/Cα and Vβ5.1/J2.1/Cβ2. ashpublications.org The diversity of the TCR repertoire against WT1 is a subject of ongoing research, with studies analyzing the TCR landscape in patients with acute myeloid leukemia (AML) to understand the breadth of the immune response. uantwerpen.be
Molecular Basis of TCR-Peptide-MHC Interaction
The precise molecular interactions underpinning the recognition of the WT1 (235-243)-MHC complex by a specific TCR are fundamental to the initiation of an immune response. The natural 9-mer WT1 peptide (CMTWNQMNL) binds to HLA-A2402 molecules. nih.gov The affinity of this interaction can be significantly enhanced by modifying the peptide sequence. For instance, substituting the methionine at position 2 with tyrosine (CYTWNQMNL) increases the binding affinity to HLA-A2402. nih.gov This enhanced binding can lead to a more robust induction of CTLs. nih.gov Structural studies on similar peptide-MHC-TCR interactions reveal that the conformation of the peptide within the MHC groove, and specific amino acid contacts between the peptide, MHC, and TCR, are crucial for recognition. aai.org The development of TCR-like antibodies that recognize the WT1 peptide presented by MHC molecules further underscores the importance of this trimolecular complex as a specific target. nih.gov
Induction and Expansion of Cytotoxic T Lymphocytes (CTLs) by WT1 (235-243)
The WT1 (235-243) peptide is immunogenic and can effectively induce and expand CTLs capable of recognizing and killing tumor cells expressing WT1.
Priming and Activation of Naïve CD8+ T Cells
The initiation of an anti-tumor immune response begins with the priming and activation of naïve CD8+ T cells. This process can be achieved by presenting the WT1 (235-243) peptide to T cells using antigen-presenting cells (APCs) like dendritic cells (DCs). researchgate.netnih.gov Studies have demonstrated that vaccination with WT1 peptides can induce WT1-specific human CTLs in vivo. nih.govsci-hub.se The use of modified peptides with higher affinity for MHC molecules can more effectively elicit WT1-specific CTLs from peripheral blood mononuclear cells (PBMCs). nih.gov Furthermore, the transfer of TCR genes specific for WT1 into hematopoietic stem cells has been shown to lead to the in vivo development of WT1-specific CTLs. nih.govsci-hub.se
Cytokine Production by WT1 (235-243)-Specific T Cells
Upon recognition of the WT1 (235-243) peptide, specific T cells release a variety of cytokines that play a crucial role in orchestrating the anti-tumor immune response. The primary cytokine produced by these CTLs is Interferon-gamma (IFN-γ), a key mediator of anti-tumor immunity. ashpublications.orgnih.goviiarjournals.orgashpublications.org The production of IFN-γ is a hallmark of a functional Th1-type immune response, which is essential for effective cell-mediated cytotoxicity. spandidos-publications.com In addition to IFN-γ, WT1-specific T cells can also produce Tumor Necrosis Factor-alpha (TNF-α). iiarjournals.org The measurement of cytokine production, often through intracellular cytokine staining or ELISPOT assays, is a common method to quantify the frequency and functionality of WT1-specific T cells. iiarjournals.orgnih.gov Some studies have also investigated the production of other cytokines, such as IL-10, which may have regulatory roles in the immune response. nih.gov
Table 2: Cytokine Profile of WT1 (235-243)-Specific T-Cells
| Cytokine | Primary Function in Anti-Tumor Immunity | Reference |
|---|---|---|
| Interferon-gamma (IFN-γ) | Enhances antigen presentation, activates macrophages and NK cells, directly inhibits tumor cell proliferation. | ashpublications.orgnih.goviiarjournals.orgashpublications.orgspandidos-publications.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Induces tumor cell apoptosis, promotes inflammation. | iiarjournals.org |
| Interleukin-10 (IL-10) | Can have both immunosuppressive and immunostimulatory effects, depending on the context. | nih.gov |
Production of Tumor Necrosis Factor-alpha (TNF-α)
Alongside IFN-γ, the recognition of WT1 (235-243) by specific T cells also leads to the production of Tumor Necrosis Factor-alpha (TNF-α). iiarjournals.org Similar to IFN-γ, TNF-α is a pro-inflammatory cytokine with potent anti-tumor activities, including the induction of tumor cell apoptosis and the enhancement of immune cell infiltration into the tumor microenvironment. nih.gov Studies have shown that CD8+ T cells engineered to express WT1 (235-243)-specific TCRs produce TNF-α upon encountering target cells presenting the epitope. iiarjournals.org Furthermore, the production of TNF-α by both CD4+ and CD8+ T cells has been observed in response to WT1 peptide stimulation, and its levels can be significantly increased in patients exhibiting a positive immune response to WT1-based therapies. bmj.comnih.gov
Other Cytokines and Chemokines Associated with WT1 (235-243) Response
The immune response to WT1 (235-243) is not limited to IFN-γ and TNF-α. A broader array of cytokines and chemokines is involved in orchestrating the anti-tumor effect.
Interleukin-2 (IL-2): Redirected CD4+ T cells recognizing the WT1 peptide have been shown to produce IL-2, a critical cytokine for T-cell proliferation and survival. ashpublications.org
Chemokines (CCL3, CCL4, CCL5, CXCL9, CXCL10, CXCL11): WT1-specific CD4+ T cells can produce chemokines such as CCL3 and CCL4. ashpublications.org These chemokines attract CD8+ T cells, which express the corresponding receptor CCR5, to the site of the immune response. ashpublications.org Additionally, IFN-γ secreted by T cells can induce the production of other chemokines like CXCL9, CXCL10, and CXCL11, which further recruit activated CD8+ T cells expressing the CXCR3 receptor. oncotarget.com CCL5 has also been implicated in mediating the infiltration of effector T cells. frontiersin.org
Below is an interactive table summarizing the key cytokines and chemokines involved in the T-cell response to WT1 (235-243):
| Cytokine/Chemokine | Producing Cell Type(s) | Key Function(s) in WT1 (235-243) Response |
| Interferon-gamma (IFN-γ) | CD8+ T cells, CD4+ T cells | Enhances cytotoxicity, upregulates MHC expression, recruits immune cells. iiarjournals.orgashpublications.orgoncotarget.combmj.comnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | CD8+ T cells, CD4+ T cells | Induces tumor cell apoptosis, promotes immune infiltration. iiarjournals.orgbmj.comnih.gov |
| Interleukin-2 (IL-2) | CD4+ T cells | Promotes T-cell proliferation and survival. ashpublications.org |
| CCL3 (MIP-1α) | CD4+ T cells | Chemoattractant for CD8+ T cells (via CCR5). ashpublications.org |
| CCL4 (MIP-1β) | CD4+ T cells | Chemoattractant for CD8+ T cells (via CCR5). ashpublications.org |
| CXCL9, CXCL10, CXCL11 | Various (induced by IFN-γ) | Chemoattractants for activated CD8+ T cells (via CXCR3). oncotarget.com |
| CCL5 (RANTES) | T cells | Mediates effector T-cell infiltration. frontiersin.org |
Role of Helper T Cells (CD4+) in Modulating CD8+ T-Cell Responses to WT1 (235-243)
The generation of a robust and sustained CD8+ T-cell response against the WT1 (235-243) epitope is significantly influenced by the presence of CD4+ helper T cells. These cells play a critical role in both the initial priming and the long-term maintenance of cytotoxic T lymphocytes.
Identification of WT1 Helper Epitopes Proximal to WT1 (235-243)
Effective CD4+ T-cell help requires the recognition of MHC class II-restricted epitopes. Research has identified several WT1-derived helper epitopes, some of which are located in close proximity to the WT1 (235-243) CTL epitope. For example, the helper epitope WT1 (247-261) is situated near WT1 (235-243). nih.gov This proximity is advantageous for vaccine design, as a single polypeptide can potentially stimulate both CTL and helper T-cell responses. nih.gov Another well-studied helper epitope is WT1 (332-347). aacrjournals.orgresearchgate.net The identification of these helper epitopes is crucial for developing more effective immunotherapies that can harness the full potential of the anti-WT1 immune response.
Mechanisms of CD4+ T-Cell Aid in CD8+ T-Cell Priming and Maintenance
CD4+ T cells employ several mechanisms to support the CD8+ T-cell response to WT1 (235-243):
Cytokine Production: As mentioned, CD4+ T cells produce cytokines like IL-2, which are essential for the proliferation and survival of CD8+ T cells. spandidos-publications.comashpublications.org They also contribute to the Th1 cytokine environment through the secretion of IFN-γ. nih.govspandidos-publications.com
Co-stimulatory Molecule Expression: Upon activation, CD4+ T cells upregulate co-stimulatory molecules such as CD40L and OX40. ashpublications.orgmdpi.com The interaction of CD40L on the CD4+ T cell with CD40 on antigen-presenting cells (APCs) "licenses" the APC to become more effective at priming CD8+ T cells. mdpi.com OX40 signaling is involved in the development of central memory CD8+ T cells, which are crucial for long-term immunity. ashpublications.org
Chemokine Secretion: The secretion of chemokines by CD4+ T cells helps to recruit CD8+ T cells to the tumor site, thereby enhancing the local anti-tumor response. oncotarget.comashpublications.org
Enhanced Cytotoxicity and Proliferation: The presence of redirected CD4+ T cells has been shown to enhance the cytotoxicity, IFN-γ production, and proliferation of WT1-specific CD8+ T cells. ashpublications.org
Memory Formation: CD4+ T-cell help is critical for the development and maintenance of a robust memory CD8+ T-cell population, ensuring a long-lasting anti-tumor effect. mdpi.comresearchgate.net Studies have shown that in the presence of CD4+ T-cell help, there is an increased transition of CD8+ T cells to a central memory phenotype. ashpublications.org
The following table summarizes the mechanisms of CD4+ T-cell help for CD8+ T-cell responses:
| Mechanism | Description |
| Cytokine Secretion | Production of IL-2 for T-cell proliferation and IFN-γ to promote a Th1 response. nih.govspandidos-publications.comashpublications.org |
| APC Licensing | Upregulation of CD40L on CD4+ T cells interacts with CD40 on APCs, enhancing their ability to prime CD8+ T cells. mdpi.com |
| Co-stimulation | Expression of molecules like OX40 promotes the formation of central memory CD8+ T cells. ashpublications.org |
| Chemokine Production | Secretion of chemokines like CCL3 and CCL4 attracts CD8+ T cells to the site of the immune response. ashpublications.org |
| Enhanced Effector Function | Increases the cytotoxicity, cytokine production, and proliferation of CD8+ T cells. ashpublications.org |
| Memory Development | Crucial for the establishment and maintenance of long-term CD8+ T-cell memory. ashpublications.orgmdpi.comresearchgate.net |
Molecular and Structural Insights into Wt1 235 243 Interactions
Thermodynamic Characterization of Peptide-MHC Binding
The binding of a peptide to an MHC molecule is a critical step in the adaptive immune response. The stability of this peptide-MHC complex is a key determinant of the subsequent T-cell response. The natural WT1 (235-243) peptide, with the sequence CMTWNQMNL, and a modified version where the methionine (M) at position 2 is replaced by tyrosine (Y) (CYTWNQMNL), have been studied for their binding affinity to the HLA-A*24:02 allele.
The modification of the peptide at position 2 was found to significantly increase its binding affinity for HLA-A*24:02. This enhanced affinity is crucial as it leads to a more stable presentation of the peptide on the surface of antigen-presenting cells (APCs), thereby eliciting a more robust cytotoxic T-lymphocyte (CTL) response. iiarjournals.orgresearchgate.net Studies have shown that this modified peptide can induce CTLs that are more effective than those induced by the natural peptide. researchgate.net The thermodynamic stability of the peptide-MHC complex is a complex interplay of factors including the physical-chemical nature of the peptide which influences the conformational flexibility of the MHC molecule. frontiersin.org
| Complex | Binding Partner | Affinity (KD) | Significance |
| WT1 (235-243) peptide | HLA-A24:02 | - | The natural peptide binds to HLA-A24:02 to elicit an immune response. iiarjournals.org |
| Modified WT1 (235-243) peptide (M2Y) | HLA-A24:02 | Higher than natural peptide | Enhanced binding leads to a more potent CTL response. iiarjournals.orgresearchgate.net |
| TCR-like antibody (clone #213) | WT1 (235-243)/HLA-A24:02 | 741 nM | Demonstrates a physiologically relevant binding affinity for therapeutic targeting. frontiersin.org |
Crystallographic Analysis of WT1 (235-243)-MHC Complexes
Crystallographic studies provide high-resolution insights into the three-dimensional structure of the WT1 (235-243) peptide in complex with the HLA-A*24:02 molecule. These studies are fundamental to understanding the molecular basis of their interaction.
The binding of a peptide to the MHC class I molecule is not a simple rigid docking event. frontiersin.org The process involves conformational changes in both the peptide and the MHC molecule. Molecular dynamics simulations have shown that the MHC molecule can exist in a predominantly closed conformation. The peptide initially binds to this closed form, creating an encounter complex. Subsequently, the binding site opens, driven by an increase in entropy, allowing the peptide to settle into its final bound conformation. nih.gov These peptide-induced conformational alterations in the MHC molecule are critical as they can influence the interaction with the TCR.
The binding of the WT1 (235-243) peptide to the HLA-A*24:02 molecule is mediated by specific interactions between the peptide's amino acid side chains and pockets within the MHC binding groove. For HLA class I molecules, the amino acid at position 2 and the C-terminus of the peptide are typically the primary anchor residues.
In the context of HLA-A24:02, the second amino acid of the peptide fits into the B pocket, while the C-terminal residue docks into the F pocket. The natural WT1 (235-243) peptide has a methionine at position 2. iiarjournals.orgniph.go.jp A modification of this residue to tyrosine has been shown to enhance binding affinity. iiarjournals.orgresearchgate.net This suggests that tyrosine forms more favorable interactions within the B pocket of HLA-A24:02. The F pocket of HLA-A24:02 interacts with the C-terminal residue of the peptide. Modification of the HLA binding pocket itself, such as an alanine (B10760859) to leucine (B10760876) substitution at position 81 (A81L) within the F pocket, has been shown to increase the ability of HLA-A24:02 to present peptides and stimulate T-cell responses. aai.orgresearchgate.net
| Anchor Position | Natural Residue (WT1 235-243) | Modified Residue | Interacting Pocket in HLA-A24:02 | Significance |
| 2 | Methionine (M) | Tyrosine (Y) | B pocket | The M to Y substitution enhances binding affinity and immunogenicity. iiarjournals.orgresearchgate.net |
| 9 (C-terminus) | Leucine (L) | - | F pocket | The C-terminal residue is a key anchor for binding to HLA-A24:02. aai.org |
Computational Modeling and Molecular Dynamics Simulations of WT1 (235-243)-MHC-TCR Interactions
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, have become invaluable tools for studying the complex and dynamic interactions between the WT1 (235-243) peptide, the HLA-A*24:02 molecule, and the T-cell receptor.
Computational methods can predict the binding affinities of peptides to MHC molecules. Algorithms like BIMAS, RANKPEP, SYFPEITHI, and NetMHC are used to score potential peptide binders. nih.gov For the WT1 (235-243) peptide, molecular dynamics simulations combined with methods like the molecular mechanics/generalized-Born surface area (MM/GBSA) have been used to estimate the binding affinity of the natural peptide and its modified versions to HLA-A*24:02. amanote.com These simulations have indicated that substituting the methionine at position 2 with tyrosine or tryptophan can result in high binding affinity. amanote.com
MD simulations provide a dynamic view of the interactions within the WT1 (235-243)-MHC-TCR trimolecular complex. These simulations can reveal the conformational landscapes of the interacting molecules and the transient bonds that form and break.
Advanced computational techniques, such as multicanonical molecular dynamics (McMD), have been employed to elucidate the binding pathway of the modified WT1 peptide to HLA-A*24:02. nih.gov These simulations revealed a multi-step binding process, starting with the formation of an encounter complex, followed by the opening of the MHC binding groove to accommodate the peptide. nih.gov
Steered molecular dynamics (SMD) simulations have been used to investigate the forces and dynamics of the TCR-pMHC interaction. These studies have shown that the peptide sequence alters the conformation of the MHC, which in turn affects the strength and duration of the TCR-pMHC bond. The formation of transient hydrogen bonds and Lennard-Jones contacts during the interaction are characteristic of an immunogenic peptide. These computational insights are crucial for understanding the mechanosensing aspect of T-cell activation and for the rational design of more effective TCR-based immunotherapies.
Advanced Methodologies for Academic Research on Wt1 235 243
In Vitro T-Cell Culture and Expansion Systems
The generation and expansion of WT1 (235-243)-specific T cells in a laboratory setting are fundamental for studying their anti-tumor activity. This involves stimulating and cultivating T cells from peripheral blood under controlled conditions.
Peripheral Blood Mononuclear Cell (PBMC) Stimulation Protocols
A common approach to generating WT1 (235-243)-specific T cells is through the stimulation of Peripheral Blood Mononuclear Cells (PBMCs). tandfonline.com PBMCs, which include T cells, B cells, NK cells, and monocytes, are isolated from the blood of healthy donors or patients.
Initial stimulation often involves isolating CD14+ monocytes from the PBMC fraction to serve as antigen-presenting cells (APCs). tandfonline.com These monocytes are then pulsed with the WT1 (235-243) peptide. The remaining CD14- fraction, which is rich in T cells, is then co-cultured with these peptide-pulsed monocytes. tandfonline.com To promote T-cell proliferation and differentiation, cytokines such as Interleukin-2 (IL-2) and IL-7 are often added to the culture medium. bmj.com Repeated stimulations, typically three to five times, are performed to selectively expand the population of T cells that recognize the WT1 (235-243) peptide. tandfonline.com The specificity of the expanded T-cell response is then measured by their ability to produce cytokines like interferon-gamma (IFN-γ) when re-challenged with the peptide. tandfonline.com
For instance, in one study, CD8+ T cells were stimulated by co-culture with irradiated autologous PBMCs that had been pulsed with a modified WT1 (235-243) peptide. oncotarget.com After seven days, the expanded cells were harvested and counted to assess proliferation. oncotarget.com
Dendritic Cell-Based Priming Strategies
Dendritic cells (DCs) are the most potent antigen-presenting cells and are highly effective at priming naive T cells. In this strategy, monocytes are isolated from PBMCs and differentiated into immature DCs using a combination of granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-4. aacrjournals.org These immature DCs are then matured using a cocktail that can include agents like OK-432 and PGE2. mdpi.com
The mature DCs are subsequently pulsed with the WT1 (235-243) peptide. mdpi.comaacrjournals.org These peptide-loaded DCs are then used to stimulate T cells, leading to the efficient generation of WT1 (235-243)-specific CTLs. nih.gov This method has been shown to induce CTLs that are more effective than those generated using the wild-type peptide. nih.gov The activation of CD4+ T helper cells is also crucial, as they support the priming and memory formation of CD8+ CTLs by secreting cytokines like IL-2 and IFN-γ. spandidos-publications.com Therefore, some protocols utilize multifunctional WT1 peptides that include epitopes for both MHC class I and class II to activate both CD8+ and CD4+ T cells. bmj.comspandidos-publications.com
Table 1: Comparison of In Vitro T-Cell Stimulation Protocols for WT1 (235-243)
| Stimulation Protocol | Key Components | Advantages | Research Findings |
|---|---|---|---|
| PBMC Stimulation | PBMCs, WT1 (235-243) peptide, IL-2, IL-7 | Relatively simple to implement. | Effective in expanding peptide-specific T cells, with response strength varying among donors. tandfonline.com |
| Dendritic Cell Priming | Monocyte-derived DCs, GM-CSF, IL-4, Maturation cocktail, WT1 (235-243) peptide | Highly efficient priming of naive T cells; can induce potent and long-lasting CTL responses. nih.govnih.gov | DC vaccination with modified WT1 (235-243) peptide induced persistent CTLs for up to two years. nih.gov |
Immunomonitoring Techniques for WT1 (235-243)-Specific T Cells
Accurately detecting and quantifying WT1 (235-243)-specific T cells is critical for evaluating the effectiveness of immunotherapeutic strategies. Several advanced techniques are employed for this purpose.
MHC-Peptide Tetramer Staining and Flow Cytometry
MHC-peptide tetramer staining is a powerful technique for directly visualizing and quantifying antigen-specific T cells. mblbio.com Tetramers are complexes of four MHC molecules, each bound to the WT1 (235-243) peptide and labeled with a fluorescent dye. mblbio.com These tetramers bind with high avidity to T-cell receptors (TCRs) that specifically recognize the WT1 (235-243)-HLA-A*24:02 complex.
In this method, PBMCs are incubated with the fluorescently labeled WT1 (235-243) tetramer, along with antibodies against T-cell surface markers like CD3 and CD8. aacrjournals.orgnih.gov The cells are then analyzed by flow cytometry, which can identify and count the number of CD8+ T cells that are positive for the tetramer. mblbio.com This provides a direct frequency of WT1-specific CTLs within the total CD8+ T cell population. aacrjournals.org For example, a study using a PE-labeled HLA-A*24:02/modified WT1 (235-243) tetramer successfully detected WT1-specific T cells in patient samples. nih.gov
Table 2: Representative Data from Tetramer Staining Analysis
| Patient ID | Pre-Vaccination (% Tetramer+ of CD8+ T cells) | Post-Vaccination (% Tetramer+ of CD8+ T cells) | Fold Increase |
|---|---|---|---|
| UPN01 | 0.04 | 0.12 | 3.0 |
| UPN08 | 0.02 | 0.08 | 4.0 |
Data derived from a study on AML patients receiving DC vaccination. pnas.org
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assays for Cytokine Detection
The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level. bioagilytix.com It is commonly used to measure the frequency of functional, antigen-specific T cells by detecting the secretion of cytokines like IFN-γ or IL-2. aai.orgresearchgate.net
In a typical IFN-γ ELISPOT assay, a plate is coated with an anti-IFN-γ capture antibody. aai.org PBMCs are then added to the wells along with the WT1 (235-243) peptide. If a T cell recognizes the peptide, it becomes activated and secretes IFN-γ, which is captured by the antibody on the plate. bioagilytix.com After an incubation period, the cells are washed away, and a second, biotin-conjugated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. aai.org Finally, a substrate is added that produces a colored spot at the location of each IFN-γ-secreting cell. The number of spots directly corresponds to the number of WT1 (235-243)-specific, IFN-γ-producing T cells. This assay has shown good correlation with tetramer analysis for monitoring immune responses. researchgate.net
Intracellular Cytokine Staining (ICS)
Intracellular cytokine staining (ICS) combined with flow cytometry allows for the multiparametric characterization of antigen-specific T cells, identifying not only their frequency but also the types of cytokines they produce. iiarjournals.org
In this technique, PBMCs are stimulated in vitro with the WT1 (235-243) peptide for a short period in the presence of a protein transport inhibitor, such as Brefeldin A. nih.govnih.gov This inhibitor causes the cytokines produced by activated T cells to accumulate within the cell. The cells are then stained for surface markers like CD3, CD4, and CD8, followed by fixation and permeabilization of the cell membrane. iiarjournals.org Finally, fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ and tumor necrosis factor-alpha (TNF-α), are added. bmj.comiiarjournals.org Flow cytometry analysis can then identify the percentage of CD8+ or CD4+ T cells that produce specific cytokines in response to the WT1 peptide. bmj.com
For example, one study used ICS to show that TCR-transduced CD8+ T cells produced both IFN-γ and TNF-α upon stimulation with the WT1 (235-243) peptide. iiarjournals.org Another study demonstrated a significant increase in IFN-γ-producing CD8+ T cells after vaccination, as detected by ICS following an in vitro antigen rechallenge. pnas.org
Table 3: Summary of Immunomonitoring Techniques for WT1 (235-243)-Specific T Cells
| Technique | Principle | Information Provided | Key Reagents |
|---|---|---|---|
| MHC-Peptide Tetramer Staining | Direct binding of fluorescent MHC-peptide complexes to specific TCRs. | Frequency of antigen-specific T cells. | Fluorochrome-labeled MHC-peptide tetramers, anti-CD3/CD8 antibodies. |
| ELISPOT Assay | Captures and visualizes cytokines secreted by individual cells. | Frequency of functional, cytokine-secreting T cells. | Cytokine capture and detection antibodies, enzyme conjugates, substrate. |
| Intracellular Cytokine Staining (ICS) | Detects accumulated intracellular cytokines after stimulation. | Frequency and polyfunctionality of cytokine-producing T cells. | WT1 peptide, protein transport inhibitor, antibodies for surface and intracellular markers. |
Chromium-51 Release Cytotoxicity Assays
Chromium-51 (⁵¹Cr) release assays are a cornerstone in evaluating the cytotoxic potential of T lymphocytes (CTLs) specifically targeting the WT1 (235-243) peptide. This method provides a quantitative measure of target cell lysis mediated by effector T cells.
The principle of the assay involves labeling target cells, such as tumor cell lines or peptide-pulsed cells, with radioactive ⁵¹Cr. When CTLs recognize and kill the target cells, the cell membrane is compromised, leading to the release of ⁵¹Cr into the culture supernatant. The amount of radioactivity released is directly proportional to the number of cells lysed.
In the context of WT1 (235-243) research, target cells are often HLA-A*24:02-positive cells that are either endogenously expressing WT1 or have been pulsed with the synthetic WT1 (235-243) peptide. ashpublications.orgashpublications.org Effector cells are typically CTLs that have been generated or engineered to recognize this specific peptide-HLA complex. The assay is performed by co-culturing the ⁵¹Cr-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios. ashpublications.org After a standard incubation period, usually 4 to 5 hours, the amount of ⁵¹Cr released into the supernatant is measured using a gamma counter. ashpublications.orgashpublications.orgplos.org
The percentage of specific lysis is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100. sci-hub.se
Spontaneous release is the radioactivity from target cells incubated without effector cells, while maximum release is the radioactivity from target cells lysed with a detergent. sci-hub.se
Table 1: Representative Data from a Chromium-51 Release Assay
| Effector:Target Ratio | % Specific Lysis (WT1-peptide pulsed targets) | % Specific Lysis (unpulsed targets) |
| 10:1 | 65% | 10% |
| 5:1 | 48% | 8% |
| 2.5:1 | 32% | 5% |
This data demonstrates a dose-dependent cytotoxic activity of WT1 (235-243)-specific CTLs against target cells presenting the WT1 peptide. The low level of lysis against unpulsed targets indicates the specificity of the CTLs. Such assays have been crucial in demonstrating that CTLs induced by a modified WT1 (235-243) peptide can effectively kill tumor cells that endogenously express WT1. nih.gov
Peptide Synthesis and Characterization for Research Applications
The synthesis and characterization of the WT1 (235-243) peptide are fundamental for a wide range of research applications, from inducing specific T-cell responses to serving as a component in vaccine formulations. The natural 9-mer WT1 peptide has the amino acid sequence CMTWNQMNL. pnas.org
A significant advancement in this area has been the development of a modified version of the WT1 (235-243) peptide, with the sequence CYTWNQMNL, where the methionine (M) at position 2 is substituted with tyrosine (Y). nih.govpnas.orgiiarjournals.org This modification was designed to enhance the peptide's binding affinity to the HLA-A*24:02 molecule, a common human leukocyte antigen type. nih.gov Studies have shown that this single amino acid substitution significantly increases the binding affinity, making the modified peptide more immunogenic than its natural counterpart. nih.gov
Peptides for research are typically synthesized using standard solid-phase peptide synthesis methods. google.com Following synthesis, the peptides are purified, often by high-performance liquid chromatography (HPLC), to ensure a high degree of purity. The identity and purity of the synthesized peptide are then confirmed through analytical techniques such as mass spectrometry and amino acid analysis.
These well-characterized synthetic peptides are indispensable for:
Inducing WT1-specific CTLs: Both the natural and modified peptides are used to stimulate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients to generate CTL lines specific for WT1 (235-243). nih.govpnas.org
Pulsing target cells: In cytotoxicity assays and other functional T-cell assays, synthetic peptides are used to load antigen-presenting cells or target cells to make them recognizable by WT1-specific T cells. ashpublications.orgashpublications.org
Tetramer production: The peptide is a key component in the production of peptide-MHC tetramers, which are used to detect and quantify WT1-specific T cells by flow cytometry. pnas.org
The development of the modified WT1 (235-243) peptide highlights how strategic chemical modifications can enhance the immunological properties of a peptide, leading to more potent research tools and potential therapeutic agents. nih.gov
T-Cell Receptor (TCR) Gene Transfer and Genetic Engineering in Research Models
TCR gene transfer is a powerful technique that allows for the redirection of T-cell specificity. In the context of WT1 (235-243), this involves isolating the genes encoding the alpha and beta chains of a TCR that recognizes the WT1 (235-243) peptide presented by HLA-A*24:02 and introducing them into other T cells. ashpublications.orgnih.gov This endows the recipient T cells with the ability to recognize and attack WT1-expressing tumor cells. nih.gov
The process begins with the identification and isolation of high-avidity CTL clones specific for the WT1 (235-243) peptide. nih.gov These clones can be established from the peripheral blood of healthy donors or cancer patients who have mounted an immune response against WT1. researchgate.net Once a suitable CTL clone is identified, the mRNA encoding the TCR alpha and beta chains is extracted.
The 5' Rapid Amplification of cDNA Ends (5' RACE) method is a common technique used to clone the full-length TCR genes. ashpublications.org This involves reverse transcribing the mRNA into cDNA and then using specific primers to amplify the variable regions of the TCR alpha and beta chains. The amplified products are then sequenced to determine the V, (D), and J gene segments that make up the unique TCR. iiarjournals.org For instance, the TCR from the well-characterized WT1-specific CTL clone, TAK-1, was identified to use Vα20/J33/Cα and Vβ5.1/J2.1 gene segments. ashpublications.org
Once the TCR genes are cloned, they are typically inserted into a retroviral or lentiviral vector for efficient gene transfer into T cells. ashpublications.orgiiarjournals.org These vectors can also be engineered to include features that enhance TCR expression and function, such as codon optimization or the inclusion of sequences that silence the expression of the endogenous TCRs to prevent mispairing. ashpublications.orgaacrjournals.org
The engineered viral vectors are then used to transduce primary human T cells or model T-cell lines, such as Jurkat cells. ashpublications.org The successful expression of the transferred WT1-specific TCR on the surface of the transduced T cells is confirmed using techniques like flow cytometry with antibodies specific for the TCR Vβ chain or with HLA-A*24:02/WT1 (235-243) tetramers. ashpublications.orgaacrjournals.org
The functional capacity of these genetically engineered T cells is then rigorously assessed. This includes:
Cytokine Production: Measuring the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in response to stimulation with WT1 (235-243) peptide-pulsed cells or WT1-expressing tumor cells. researchgate.netiiarjournals.org
Cytotoxicity: Performing ⁵¹Cr release assays to demonstrate the ability of the TCR-transduced T cells to specifically lyse target cells expressing the WT1 (235-243) epitope. ashpublications.orgnih.gov
In vivo models: Evaluating the anti-tumor activity of the engineered T cells in xenograft mouse models bearing human leukemias or solid tumors that express WT1. haematologica.org
Table 2: Functional Assessment of WT1-TCR Transduced T-cells
| Assay | Stimulus | Expected Outcome in Transduced T-cells |
| Flow Cytometry | WT1 (235-243)/HLA-A*24:02 Tetramer | Positive staining, indicating surface expression of the specific TCR. ashpublications.org |
| ELISA/ELISpot | WT1 (235-243) peptide-pulsed cells | Increased secretion of IFN-γ and other cytokines. researchgate.net |
| ⁵¹Cr Release Assay | WT1-expressing tumor cells | Specific lysis of target cells. nih.gov |
These advanced methodologies have been instrumental in advancing our understanding of the immune response to the WT1 (235-243) peptide and have laid the groundwork for the development of novel immunotherapies targeting WT1-expressing cancers.
Future Directions and Conceptual Challenges in Wt1 235 243 Research
Investigation of Rare Allelic Restrictions and Promiscuous Binding
The primary human leukocyte antigen (HLA) alleles known to present the WT1 (235-243) peptide are HLA-A24:02, which is common in Japanese and other Asian populations, and HLA-A02:01, which is prevalent in Caucasian populations. tandfonline.comnih.gov Research has confirmed that T-cells can recognize and respond to this peptide when presented by these specific HLA molecules. tandfonline.com However, the full spectrum of HLA alleles that can present this epitope remains an area for deeper investigation.
Future research is needed to explore potential binding to less common, or "rare," HLA alleles. Identifying such interactions would broaden the applicability of this peptide in diverse populations for research purposes. Furthermore, the concept of promiscuous binding, where a single peptide can be presented by multiple HLA alleles, is a critical area of study. While most work has focused on HLA-A02:01 and HLA-A24:02, some studies have hinted at broader reactivity. For instance, research has identified numerous other WT1-derived peptides with the ability to bind to a range of HLA alleles, with some showing the capacity to be presented by more than one class I allele. nih.gov While WT1 (235-243) itself is primarily linked to HLA-A24:02 and A02:01, systematic screening against a comprehensive panel of HLA molecules is a key future direction. nih.govpnas.org The discovery of a nearby epitope, WT1 (239-247), that binds to both HLA-A24:02 and HLA-A02:01, underscores the potential for epitopes in this region to have broader than initially recognized reactivity. researchgate.net
| Peptide Sequence | Known Presenting HLA Allele | Population Prevalence (Example) | Citation |
| CMTWNQMNL (WT1 235-243) | HLA-A24:02 | Frequent in Japanese, other Asian, and Latino populations | tandfonline.comnih.gov |
| CMTWNQMNL (WT1 235-243) | HLA-A02:01 | Common in Caucasians | nih.govpnas.org |
| NQMNLGATL (WT1 239-247) | HLA-A24:02, HLA-A02:01 | Broad | researchgate.net |
Elucidation of Regulatory T-Cell (Treg) Modulation of WT1 (235-243)-Specific Responses
Regulatory T-cells (Tregs) are crucial for maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor immune responses, posing a significant challenge for immunotherapy research. The interaction between Tregs and WT1-specific immune responses is a critical area of investigation. Studies have shown that in a therapeutic context, the percentage of circulating Tregs can impact clinical outcomes. bmj.com For instance, after vaccinations with WT1-DC (dendritic cell) vaccines, a lower percentage of Tregs among total CD4+ T cells was observed in patients who showed a long-term immune response. bmj.com
Future research must focus on elucidating the precise mechanisms by which Tregs modulate CTLs specific for the WT1 (235-243) epitope. This includes investigating whether WT1 (235-243)-specific Tregs are induced and how they might inhibit the function of WT1-specific effector T-cells. Pre-clinical studies have begun to incorporate the monitoring of Treg populations (e.g., CD4+CD25int/highCD127low cells) as part of the immunological assessment of WT1 peptide vaccination strategies. iiarjournals.orgiiarjournals.org Understanding this dynamic is essential for developing research models that accurately reflect the immunosuppressive tumor microenvironment.
Development of Novel In Vitro and In Vivo Pre-clinical Models for Comprehensive Immunological Assessment
Robust pre-clinical models are fundamental for the detailed assessment of the immunological properties of tumor antigens like WT1 (235-243). The development of more sophisticated in vitro and in vivo systems is a continuing priority.
In Vitro Models: Current in vitro approaches involve the expansion of WT1-specific T-cells from peripheral blood mononuclear cells and testing their cytotoxic activity against peptide-pulsed target cells or WT1-expressing tumor cell lines. researchgate.netashpublications.org Future advancements should focus on creating more complex co-culture systems that incorporate other immune cell types, such as Tregs and myeloid-derived suppressor cells (MDSCs), to better simulate the tumor microenvironment. bmj.com Another approach involves using T-cell receptor (TCR) mimic monoclonal antibodies to study WT1 epitopes. nih.gov
In Vivo Models: Humanized mouse models are at the forefront of in vivo pre-clinical research. NOD/SCID/IL2rgKO (NSG) mice transplanted with human hematopoietic stem cells (HSCs) and expressing specific HLA molecules (e.g., HLA-A24:02 or HLA-A02:01) provide a powerful platform to study the induction and function of human T-cell responses against human antigens. nih.govashpublications.orgsci-hub.se These models have been used to demonstrate that immunization with WT1 peptides can induce WT1-specific human CTLs in vivo. nih.govashpublications.org Another advanced model involves transplanting human HSCs that have been transduced with a WT1-specific T-cell receptor (TCR) gene into these mice, allowing for the study of T-cell development and function in a controlled setting. nih.govashpublications.org Further refinement of these models, for example by co-engrafting human tumor cells, will enable a more comprehensive assessment of anti-tumor immunity. plos.org
| Model Type | Description | Application in WT1 (235-243) Research | Citation |
| In Vitro | T-cell expansion and cytotoxicity assays | Expansion of CTLs from donors and testing their ability to kill WT1-expressing tumor cells in an HLA-restricted manner. | researchgate.netashpublications.org |
| In Vivo | HLA-A2402 Transgenic Mice | Pre-clinical testing of HLA-A24/WT1(235-243) epitopes to assess the induction of CD8+ T-cell responses. | nih.gov |
| In Vivo | Humanized NSG Mice (HLA-A2402/A*0201) | Immunization with WT1(235-243) peptide to evaluate the generation of antigen-specific human CTL responses from transplanted human HSCs. | nih.govashpublications.org |
| In Vivo | TCR-transduced HSC Humanized Mice | Transplantation of human HSCs carrying a WT1-specific TCR gene to study the development and lytic activity of engineered T-cells. | nih.govashpublications.org |
Advancements in Peptide Engineering and Rational Design for Optimized Immunogenicity in Research Contexts
The native WT1 (235-243) peptide (CMTWNQMNL) has shown immunogenicity, but its efficacy can be limited by factors such as suboptimal binding affinity to HLA molecules. pnas.orgashpublications.org A significant focus of research has been on peptide engineering to enhance immunogenicity.
A well-studied example is the modification of the amino acid at position 2, which serves as an anchor residue for binding to the HLA-A*24:02 molecule. pnas.org Replacing the native methionine (M) with a tyrosine (Y) resulted in the analog peptide CYTWNQMNL. pnas.orgiiarjournals.org This single amino acid substitution was shown to increase the stability of the peptide-HLA complex and induce a much stronger CTL response against WT1-expressing tumor cells compared to the natural peptide. pnas.orgiiarjournals.orgmblbio.com This modified peptide has been widely used in research to study WT1-specific immune responses. iiarjournals.orgresearchgate.net
Future directions in rational design involve exploring a wider range of modifications. This includes the use of non-natural amino acids to further improve MHC binding and peptide stability. researchgate.net For example, research has explored incorporating photo-reactive amino acid analogs to create covalent bonds with the MHC molecule, although this has not yet translated to enhanced immunogenicity. researchgate.net The systematic substitution of other residues within the peptide sequence could also identify novel analogs with superior research applications. These engineered peptides are invaluable tools for dissecting the requirements for optimal T-cell activation and for use as potent reagents in pre-clinical immunological assays.
Q & A
Q. What is the functional role of the WT1 (235-243) peptide in immune response modulation?
The WT1 (235-243) peptide (CMTWNQMNL) is a human leukocyte antigen (HLA)-A2402-restricted epitope that induces cytotoxic T-lymphocyte (CTL) responses. It binds to HLA-A2402 via hydrophobic interactions at position 2 (methionine), influencing peptide-MHC stability. Mutational analysis (e.g., M2Y or M2W substitutions) enhances binding affinity by optimizing van der Waals interactions within the HLA-B pocket . This peptide is central to synthetic vaccine designs aiming to target WT1-overexpressing cancers, such as leukemias and solid tumors .
Q. What experimental methods are used to validate WT1 expression in tumor samples?
WT1 expression is validated using RNA-Seq for transcript quantification, reverse-transcription quantitative PCR (RT-qPCR) for targeted gene expression, and immunohistochemistry (IHC) with recombinant antibodies (e.g., clone EPR23963-116) for protein localization. Tumor microarrays (TMAs) enable high-throughput IHC analysis across clinical specimens, while Western blotting confirms protein size (~49-57 kDa) and isoform specificity .
Q. How does WT1 function as a tumor suppressor in Wilms tumor biology?
WT1 represses oncogenic pathways by binding DNA via its zinc finger domains. For example, it directly suppresses insulin-like growth factor II (IGF-II), a fetal mitogen overexpressed in Wilms tumors. Loss of WT1 function due to mutations (e.g., in zinc finger regions) disrupts transcriptional repression, leading to uncontrolled proliferation of renal precursor cells .
Advanced Research Questions
Q. How can computational modeling optimize WT1 (235-243) peptide binding to HLA-A*2402 for vaccine design?
Molecular dynamics (MD) simulations combined with molecular mechanics/generalized Born surface area (MM/GBSA) analysis predict binding affinities of peptide variants. For example, M2W or M2Y substitutions improve hydrophobic interactions with HLA-A*2402’s B-pocket residues, enhancing stability. Normal mode analysis further refines conformational dynamics of peptide-HLA complexes .
Q. What explains contradictory findings between anti-apoptotic protein expression and improved prognosis in Wilms tumors?
RNA-Seq and IHC data from relapsed Wilms tumors revealed that elevated anti-apoptotic protein levels (e.g., survivin) correlated with better treatment response, suggesting these proteins may be indirect therapeutic targets. Discrepancies arise from tumor heterogeneity, compensatory pathways (e.g., Par-4/PAWR loss), or off-target effects of chemotherapy. Multi-omics validation using patient-derived xenografts (PDXs) is critical to resolve these mechanisms .
Q. How do sphingosine-1-phosphate (S1P) and BRD4 signaling pathways interact with WT1 in tumor progression?
S1P signaling via S1P2 upregulates COX-2/PGE2 in Wilms tumor cells, promoting inflammation and proliferation. BRD4 inhibition (e.g., AZD5153) downregulates MYCN, a driver of anaplastic subtypes, by disrupting transcriptional elongation. Co-targeting these pathways with WT1-directed therapies (e.g., vaccines) may overcome resistance in high-risk tumors .
Q. What strategies improve epitope selection for WT1-targeted multi-epitope vaccines?
Immunoinformatics tools predict HLA-binding epitopes within WT1 isoforms (e.g., isoform E, NP_001185480.1). Machine learning models prioritize epitopes with high immunogenicity scores, while structural analysis (e.g., C2H2 zinc finger domains) ensures antigenicity. Preclinical validation includes in vitro CTL assays and in vivo models measuring tumor regression .
Methodological Considerations
Q. How are patient-derived xenografts (PDXs) utilized to study WT1 (235-243) vaccine efficacy?
PDXs generated from Wilms tumor TMAs retain original tumor genomics and are engrafted into immunodeficient mice. Vaccine response is assessed via tumor volume monitoring, flow cytometry (CTL infiltration), and cytokine profiling. This model recapitulates human immune interactions when humanized mice are used .
Q. What are the limitations of HLA-A*2402-restricted WT1 vaccines in diverse populations?
HLA-A2402 is prevalent in Asian populations (~60%) but less common in Caucasians (~20%). To broaden applicability, researchers design multi-epitope vaccines incorporating promiscuous epitopes (e.g., HLA-A0201-binding peptides) or use adjuvants to enhance cross-presentation .
Q. How do mutations in WT1 zinc finger domains impact transcriptional regulation?
Germline mutations (e.g., R394W) disrupt DNA binding, abrogating repression of oncogenes like IGF-II. Electrophoretic mobility shift assays (EMSAs) and luciferase reporter systems quantify DNA-binding affinity and transcriptional activity of mutant WT1 isoforms .
Q. Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
